3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile: is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a precursor for designing new pharmaceuticals with enhanced properties.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: This compound also contains trifluoromethyl groups and a biphenyl structure, but with different functional groups.
4,4’-Dinitro-2,2’-bis(trifluoromethyl)biphenyl: Similar in structure but contains nitro groups instead of amino and carbonitrile groups.
Uniqueness: 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H9F3N2 |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-amino-4-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-10(8-18)13(19)7-9/h1-7H,19H2 |
InChI Key |
SXPKSJMIFUZWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)N)C(F)(F)F |
Origin of Product |
United States |
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